2-(5-Bromo-2-thienyl)pyridine
Overview
Description
Synthesis Analysis
The synthesis of thienopyridine derivatives, including “2-(5-Bromo-2-thienyl)pyridine,” often involves regioselective bromination and cross-coupling reactions. Lucas et al. (2015) describe a method for the regioselective bromination of thieno[2,3-b]pyridine, achieving selectivity toward the 4-position with an 87% isolated yield. This method demonstrates the compound's utility as a precursor in drug discovery research (Lucas, Moore, Donald, & Hawkins, 2015).
Molecular Structure Analysis
The molecular structure of thieno[2,3-b]pyridine derivatives is characterized by a planar thieno[2,3-b]pyridine moiety. Armas et al. (2003) reported the crystallography of a related compound, showcasing the stability of the structure through intermolecular and intramolecular hydrogen bonds (Armas, Peeters, Blaton, Ranter, Navarro, Salfrán Solano, Reyes, & Rodríguez, 2003).
Chemical Reactions and Properties
Thienopyridines, including “2-(5-Bromo-2-thienyl)pyridine,” undergo various chemical reactions that enable the synthesis of complex organic compounds. For example, reactions with pyridinethione derivatives have been used to synthesize a variety of thienyl[2,3-b]pyridine derivatives, showcasing the versatility of thienopyridines in organic synthesis (Attaby, 1997).
Scientific Research Applications
Regioselective Synthesis of Fused Pyridines : 2-Bromo-1-arylethylidenemalononitriles, which are related to 2-(5-Bromo-2-thienyl)pyridine, have been used for the regioselective synthesis of fused pyridines. This process enables the creation of functionally substituted thienodipyridines and their hydrogenated analogues, indicating potential applications in complex organic synthesis (Artyomov et al., 1997).
Spectroscopic and Biotechnological Properties : Compounds like 5-Bromo-2-(trifluoromethyl)pyridine, which are structurally similar to 2-(5-Bromo-2-thienyl)pyridine, have shown promising properties in spectroscopy, optics, DNA studies, and antimicrobial activities. This suggests potential applications in pharmaceuticals and biotechnology (Vural & Kara, 2017).
Electrochemical and Self-Assembly Applications : Branched oligo(2-thienyl)- and oligo(2,2′-bithienyl)-substituted pyridine derivatives, related to 2-(5-Bromo-2-thienyl)pyridine, have been synthesized and characterized. They show potential in electrochemical oxidation and self-assembly applications (Bera et al., 2013).
Optical Sensing : The 2,4,6-tris(5-aryl-2-thienyl)pyridines are used as optical sensors for detecting solvent polarity and proton-induced color changes. This indicates their use in chemical sensing and diagnostics (Muraoka, Obara, & Ogawa, 2019).
Fluorescence Properties : Synthesized 4-hetero-1-yl-2-bromothieno[3,2-c]pyridines, which are closely related to 2-(5-Bromo-2-thienyl)pyridine, exhibit promising fluorescence properties. The presence of donor-acceptor substituents significantly affects their absorption emission properties and fluorescent quantum yield (Toche & Chavan, 2013).
Pharmaceutical Applications : A study focusing on the efficient synthesis of novel pyridine-based derivatives, including 5-Bromo-2-methylpyridin-3-amine (structurally related to 2-(5-Bromo-2-thienyl)pyridine), revealed anti-thrombolytic, biofilm inhibition, and haemolytic activities. This indicates potential in medical and pharmaceutical applications (Ahmad et al., 2017).
Photoluminescence in Materials Science : The [Pt(L)(acac)] complexes synthesized with substituted thienylpyridines, including derivatives of 2-(5-Bromo-2-thienyl)pyridine, exhibit notable luminescence properties. These complexes have potential applications in photocatalysis and materials science related to photophysical properties (Kozhevnikov et al., 2009).
Safety And Hazards
2-(5-Bromo-2-thienyl)pyridine is classified as having acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ . It is harmful if swallowed, in contact with skin, or if inhaled, and it may cause respiratory irritation .
Future Directions
The future directions of 2-(5-Bromo-2-thienyl)pyridine research could involve its potential use as a chiral dopant for liquid crystals . Additionally, its role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) could be explored .
properties
IUPAC Name |
2-(5-bromothiophen-2-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNS/c10-9-5-4-8(12-9)7-3-1-2-6-11-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKNKWLQVFAYRRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=C(S2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353033 | |
Record name | 2-(5-bromo-2-thienyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50353033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Bromo-2-thienyl)pyridine | |
CAS RN |
123784-07-6 | |
Record name | 2-(5-bromo-2-thienyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50353033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 123784-07-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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